MAGE-3 (111-126) -

MAGE-3 (111-126)

Catalog Number: EVT-243602
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Overview

MAGE-3 (111-126) is a peptide derived from the Melanoma-associated antigen 3, which plays a significant role in cancer immunology. This specific peptide sequence, RKVAELVHFLLLKYRA, is known for its ability to bind to Human Leukocyte Antigen class I molecules, specifically HLA-A*0201, making it an important target in cancer immunotherapy and vaccine development. The identification and characterization of MAGE-3 epitopes have been crucial in understanding immune responses against melanoma and other cancers associated with this antigen .

Source

MAGE-3 is sourced from human tissues, particularly those affected by melanoma. It is encoded by the MAGE gene family, which is expressed in various tumors but not in normal tissues, making it a promising target for tumor-specific immunotherapy. The peptide can be synthesized using recombinant DNA technology or purchased from specialized suppliers .

Classification

MAGE-3 belongs to the family of cancer/testis antigens, which are typically expressed in germ cells and certain tumors. This classification highlights its potential as a target for cancer immunotherapy due to its restricted expression pattern, which minimizes the risk of autoimmunity .

Synthesis Analysis

Methods

The synthesis of MAGE-3 (111-126) can be achieved through several methods:

  1. Recombinant DNA Technology: This method involves cloning the gene encoding MAGE-3 into an expression vector, followed by transformation into Escherichia coli or other host cells. The cells are then cultured, and the peptide is purified from the lysate using chromatography techniques .
  2. Solid-phase Peptide Synthesis: This chemical synthesis method allows for the stepwise assembly of peptides on a solid support. The amino acids are sequentially added to form the desired peptide chain, followed by cleavage from the resin and purification .

Technical Details

The recombinant synthesis typically involves:

  • Vector Construction: Using plasmids containing the MAGE-3 coding sequence.
  • Transformation: Introducing the plasmid into competent bacterial cells.
  • Culture Conditions: Growing bacteria under specific conditions to induce protein expression.
  • Purification: Employing techniques like affinity chromatography to isolate MAGE-3 with high purity (>95%) .
Molecular Structure Analysis

Structure

The molecular structure of MAGE-3 (111-126) can be represented as follows:

\text{Molecular Formula }\C_{17}H_{24}N_{4}O_{4}

This formula indicates that the peptide consists of 17 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms.

Data

The molecular weight of MAGE-3 (111-126) is approximately 336.4 g/mol. The sequence's specific arrangement allows it to effectively bind to HLA molecules, facilitating T-cell recognition and activation .

Chemical Reactions Analysis

Reactions

MAGE-3 (111-126) participates in several biochemical interactions:

  1. Peptide-HLA Binding: The primary reaction involves binding to HLA-A*0201 molecules on antigen-presenting cells. This interaction is critical for T-cell activation and subsequent immune response against melanoma cells.
  2. T-cell Activation: Upon recognition of the peptide-HLA complex by CD8+ T-cells, a series of signaling cascades are initiated that lead to T-cell proliferation and cytotoxic activity against tumor cells expressing MAGE-3 .

Technical Details

The binding affinity of MAGE-3 to HLA class I molecules has been characterized using various assays, including ELISA and surface plasmon resonance, demonstrating strong interactions that are essential for effective immune responses .

Mechanism of Action

Process

MAGE-3 (111-126) exerts its effects primarily through:

  1. Antigen Presentation: The peptide is processed within antigen-presenting cells and presented on their surface bound to HLA molecules.
  2. T-cell Recognition: CD8+ cytotoxic T lymphocytes recognize this complex through their T-cell receptors.
  3. Immune Response Activation: This recognition triggers a cascade of events leading to T-cell activation, proliferation, and differentiation into effector cells capable of targeting melanoma cells expressing MAGE-3 .

Data

Studies have shown that patients with melanoma who mount strong T-cell responses against MAGE-3 exhibit better clinical outcomes, underscoring the importance of this peptide in therapeutic strategies .

Physical and Chemical Properties Analysis

Physical Properties

MAGE-3 (111-126) is typically characterized as a white powder when synthesized. It is soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: The peptide is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Purity: Commercial preparations often exceed 95% purity, which is critical for research applications .
Applications

MAGE-3 (111-126) has several significant applications in scientific research:

  1. Cancer Immunotherapy: As a target for vaccine development aimed at eliciting robust anti-tumor immune responses.
  2. Diagnostic Tools: Used in assays to detect T-cell responses in melanoma patients.
  3. Research Models: Employed in preclinical studies to evaluate new immunotherapeutic strategies targeting melanoma-associated antigens .
Introduction to MAGE-3 as a Tumor-Associated Antigen

Biological Significance of MAGE Family Proteins in Oncogenesis

The Melanoma Antigen Gene (MAGE) family comprises evolutionarily conserved proteins characterized by a shared MAGE homology domain (MHD). These genes are categorized into two classes:

  • Type I MAGEs (CTAs): Include subfamilies A, B, and C, located on the X chromosome. They exhibit restricted expression in immune-privileged sites (testis, placenta) but are aberrantly re-expressed in diverse cancers due to promoter demethylation [2] [4].
  • Type II MAGEs: Broadly expressed in somatic tissues and involved in developmental processes [2] [3].

Type I MAGEs drive oncogenesis through multiple mechanisms:

  • Ubiquitin Ligase Regulation: MAGE proteins (e.g., MAGE-A3, -A6) bind E3 RING ubiquitin ligases (e.g., TRIM28/KAP1) to form MAGE-RING ligases (MRLs). These complexes alter substrate specificity, enhance ligase activity, and promote degradation of tumor suppressors like p53 and AMP-activated kinase (AMPK) [4] [8].
  • Clinical Prognosis: MAGE-A3 expression correlates with aggressive disease in non-small cell lung cancer (76% of metastatic melanomas), breast cancer (ER/PR-negative status), and ovarian cancer (Table 1) [1] [4] [6].
  • Therapeutic Targetability: Their tumor-restricted expression and immunogenicity make them prime targets for cancer vaccines and adoptive T-cell therapies [1] [6].

Table 1: MAGE-A3 Expression in Human Cancers

Cancer TypeExpression FrequencyClinical Correlation
Metastatic Melanoma76%Poor CTLA-4 inhibitor response
Non-Small Cell Lung38–55%Decreased survival
Breast Cancer10–15%Higher grade, ER/PR-negative status
Neuroblastoma Tumors~40%No correlation with N-myc amplification
Germ Cell Tumors41.8% (seminomas)Absent in non-seminomatous tumors

Data compiled from [1] [4] [5]

MAGE-3 (111-126): Structural and Functional Context Within the MAGE-A3 Protein

The MAGE-3 (111-126) peptide (amino acid sequence: LLKYRAREPVTKAEI) is a 16-mer fragment embedded within the MAGE-A3 protein’s MHD. Its structural and functional attributes include:

  • Positional Context: Resides in the C-terminal region of the MHD, overlapping the winged-helix B (WH-B) motif (Figure 1). This motif facilitates protein-protein interactions, particularly with E3 ubiquitin ligases like TRIM28/KAP1 [2] [8]. The WH-B domain adopts a helix-turn-helix structure packed against a three-stranded β-sheet, creating a conserved cleft for effector binding [2].
  • HLA Class II Presentation: MAGE-3 (111-126) is processed by antigen-presenting cells and presented by HLA-DR13 (expressed in 20% of Caucasians). This presentation activates CD4+ T helper cells, which secrete cytokines to amplify anti-tumor immunity [1] [9].
  • Functional Significance:
  • Ubiquitination Modulation: While not a direct E3 ligase binder, the peptide’s structural environment enables MAGE-A3 to recruit TRIM28/KAP1. This complex ubiquitinates zinc-finger transcription factors and AMPKα, dysregulating metabolism and apoptosis in cancer cells [4] [8].
  • Immunodominance: Contains overlapping HLA class I/II epitopes (e.g., MAGE-3114–127 and HLA-A2-restricted FLWGPRALV). This duality supports combinatorial immunotherapy approaches [1] [6] [9].

Table 2: Key Epitopes within the MAGE-A3 Protein

Epitope PositionSequenceHLA RestrictionImmune Recognition
111–126LLKYRAREPVTKAEIHLA-DR13CD4+ T cells
114–127YRAREPVTKAEMGGHLA-DR13CD4+ T cells
121–134VTKAEMGGPRKVELHLA-DR13CD4+ T cells
271–279FLWGPRALVHLA-A2CD8+ T cells

Data from [1] [6] [9]

Figure 1: MAGE-A3 Domain Architecture

Properties

Product Name

MAGE-3 (111-126)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.